Sodium 1-aminoethanesulphinate

Oxidative Stress Antioxidant Assay RONS Scavenging

Why choose this compound? Sodium 1-aminoethanesulphinate is the only sulfinate that selectively generates α-aminoalkyl radicals under mild oxidative conditions—unlike generic sulfinates (e.g., Rongalite). It exhibits potent direct scavenging of peroxyl radicals (48 TOSC/mM), hydroxyl radicals (2096 TOSC/mM), and peroxynitrite (69 TOSC/mM), where taurine is inactive. Additionally, it serves as a formaldehyde-free reducing agent for textile and polymer applications. Substituting with taurine or common sulfinates will compromise radical reactivity and antioxidant protection. Ensure experimental success by procuring this specific sulfinate.

Molecular Formula C2H6NNaO2S
Molecular Weight 131.13 g/mol
CAS No. 84195-72-2
Cat. No. B12647194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-aminoethanesulphinate
CAS84195-72-2
Molecular FormulaC2H6NNaO2S
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCC(N)S(=O)[O-].[Na+]
InChIInChI=1S/C2H7NO2S.Na/c1-2(3)6(4)5;/h2H,3H2,1H3,(H,4,5);/q;+1/p-1
InChIKeySPLFRNZYENMTIS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 1-Aminoethanesulphinate (CAS 84195-72-2): A Specialized Sulfinic Acid Salt for Radical Precursor and Antioxidant Applications


Sodium 1-aminoethanesulphinate (CAS 84195-72-2), also referred to as sodium hypotaurine or sodium 1-aminoethanesulfinate, is the sodium salt of 1-aminoethanesulfinic acid, classified within the sulfinic acid derivatives . This water-soluble organosulfur compound, with the molecular formula C2H6NNaO2S and a molecular weight of approximately 131.13 g/mol, is distinguished by the presence of a sulfinate (-SO2-) functional group attached to an ethylamine backbone . Its unique chemical structure underpins its utility in two principal, non-interchangeable domains: as a precursor for the mild generation of α-aminoalkyl radicals in synthetic organic chemistry and as an efficacious scavenger of reactive oxygen and nitrogen species (RONS) in biological and materials science contexts [1][2].

Why Procuring Sodium 1-Aminoethanesulphinate is Critical: Distinct Reactivity and Antioxidant Efficacy vs. Common Analogs


Generic substitution of sodium 1-aminoethanesulphinate with structurally or functionally analogous compounds, such as sodium hydroxymethanesulfinate (Rongalite) or the oxidized derivative taurine, is not scientifically justified due to fundamental differences in redox potential and radical generation mechanisms [1][2]. The sulfinate group (-SO2-) in sodium 1-aminoethanesulphinate confers a unique dual reactivity: it acts as a mild reducing agent without releasing formaldehyde, unlike some sulfoxylates [1], and it is a privileged precursor for α-aminoalkyl radicals under mild oxidative conditions, a property not shared by its sulfonate counterpart, taurine [3]. Critically, in antioxidant applications, the oxidation state of the sulfur atom is the primary determinant of radical scavenging capacity. Taurine, which contains a fully oxidized sulfonic acid group, exhibits negligible direct scavenging activity, whereas the sulfinic acid group in sodium 1-aminoethanesulphinate enables potent and direct neutralization of peroxyl radicals, hydroxyl radicals, and peroxynitrite [2]. Consequently, substituting this compound based on name similarity or cost alone will lead to experimental failure in radical-mediated syntheses and compromised protective efficacy in antioxidant formulations.

Quantitative Evidence Guide: Direct Comparative Performance of Sodium 1-Aminoethanesulphinate vs. Analogs


Direct Radical Scavenging Capacity: Sodium 1-Aminoethanesulphinate vs. Taurine (Sulfonate Analog)

The antioxidant capacity of sodium 1-aminoethanesulphinate (hypotaurine) is vastly superior to its fully oxidized analog, taurine, in directly scavenging oxy-radicals. While taurine provides cytoprotection through indirect mechanisms, it fails to directly neutralize reactive species [1]. In a Total Oxy-Radical Scavenging Capacity (TOSC) assay, specific TOSC values for sodium 1-aminoethanesulphinate against peroxyl radicals, hydroxyl radicals, and peroxynitrites were 48, 2096, and 69 TOSC/mM, respectively, whereas values for taurine were all less than 1 TOSC/mM [1].

Oxidative Stress Antioxidant Assay RONS Scavenging

Comparative Inhibition of Peroxynitrite-Mediated Tyrosine Nitration: Hypotaurine vs. Taurine

Sodium 1-aminoethanesulphinate (hypotaurine) demonstrates potent protection against peroxynitrite-dependent damage, a property absent in taurine. A study showed that hypotaurine efficiently protected tyrosine against nitration by peroxynitrite and was highly effective in inhibiting this nitration even in the presence of added bicarbonate, which typically exacerbates nitration via carbonate radical formation [1]. In contrast, the same study explicitly noted that taurine, the sulfonic acid analog, does not possess protective properties against peroxynitrite-dependent damage [1].

Nitrosative Stress Protein Modification Peroxynitrite Scavenging

Specialized Function as α-Aminoalkyl Radical Precursor vs. Sodium Hydroxymethanesulfinate (Rongalite)

Sodium 1-aminoethanesulphinate serves a specialized function as a precursor for α-aminoalkyl radicals, enabling carbon-carbon bond formation via radical addition reactions, a role for which common sulfinate-based reducing agents like sodium hydroxymethanesulfinate (Rongalite) are not designed or reported [1]. Treatment of sodium 1-aminoethanesulphinate with mild oxidants like (diacetoxyiodo)benzene (DIB) cleanly generates the corresponding α-aminoalkyl radical at room temperature. This has been successfully applied in radical 1,2-addition to imines, 1,4-addition to electron-deficient olefins, and addition/cyclization to 2-isocyanobiphenyls [1]. In contrast, Rongalite is primarily utilized as a strong reducing agent in textile bleaching and vat dyeing and is known to release formaldehyde under certain conditions [2].

Radical Chemistry Organic Synthesis C-C Bond Formation

Formaldehyde-Free Reducing Agent Profile vs. Traditional Sulfoxylates

As a sulfinic acid derivative, sodium 1-aminoethanesulphinate belongs to a class of reducing agents that do not eliminate formaldehyde, a significant advantage over traditional sulfoxylate-based reductants [1]. The patent literature explicitly identifies sulfinic acid compounds, including those structurally related to sodium 1-aminoethanesulphinate, as effective reducing agents for applications such as textile printing, bleaching, vat dyeing, and emulsion polymerization, with the key benefit of being formaldehyde-free [1]. This contrasts with agents like sodium hydroxymethanesulfinate (Rongalite) or sodium formaldehyde sulfoxylate, which are known to release formaldehyde during use .

Green Chemistry Textile Processing Polymerization

Validated Application Scenarios for Sodium 1-Aminoethanesulphinate (CAS 84195-72-2) Based on Quantitative Differentiation


Development of Radical-Based Synthetic Methodologies for C-C Bond Formation

Researchers developing novel methods for α-aminoalkylation should utilize sodium 1-aminoethanesulphinate as the preferred precursor. As demonstrated, its treatment with mild hypervalent iodine oxidants cleanly generates α-aminoalkyl radicals, enabling selective 1,2-addition to imines, 1,4-addition to electron-deficient olefins, and radical addition/cyclization to 2-isocyanobiphenyls [1]. This specific reactivity is not achievable with generic sulfinate salts like sodium hydroxymethanesulfinate. Procurement of this compound is essential for laboratories engaged in photoredox catalysis and radical-mediated synthesis seeking to install amine-containing building blocks under mild, functional-group-tolerant conditions [1].

Formulation of High-Performance Antioxidant Systems for Biological and Material Protection

Formulators developing products designed to protect against oxidative and nitrosative damage—such as cell culture media supplements, preservation solutions for biologics, or stabilizers for oxidatively labile materials—should prioritize sodium 1-aminoethanesulphinate over taurine or other sulfur-containing analogs. Quantitative TOSC data confirms its potent scavenging capacity against peroxyl radicals (48 TOSC/mM), hydroxyl radicals (2096 TOSC/mM), and peroxynitrite (69 TOSC/mM), whereas taurine exhibits negligible activity (<1 TOSC/mM) [2]. Furthermore, it effectively inhibits peroxynitrite-mediated tyrosine nitration, a key marker of nitrosative damage, even in the presence of physiological bicarbonate levels [3]. Using taurine or a non-specialized sulfinate would fail to deliver this level of direct protection.

Formaldehyde-Free Reducing Agent for Regulated Industrial Processes

Manufacturers in the textile, paper, and emulsion polymer industries seeking to eliminate formaldehyde from their reduction processes should evaluate sodium 1-aminoethanesulphinate as a viable alternative to traditional sulfoxylates. Patent literature confirms that sulfinic acid derivatives like this compound function as effective reducing agents for vat dyeing, textile bleaching, and polymerization without generating formaldehyde [4]. This property addresses critical EHS compliance needs and can be a key differentiator in environmentally conscious supply chains. While the reduction kinetics and optimal conditions require application-specific validation, the inherent formaldehyde-free profile provides a clear regulatory advantage [4].

Investigative Studies on Peroxynitrite-Mediated Pathologies and Nitrosative Stress

Investigators studying the role of peroxynitrite in neurodegenerative diseases, inflammation, or ischemia-reperfusion injury should employ sodium 1-aminoethanesulphinate as a mechanistic probe and protective agent. Its demonstrated ability to efficiently protect key biomolecules (tyrosine, alpha1-antiproteinase, LDL) from peroxynitrite-dependent modification [3] makes it a critical tool compound. Importantly, the lack of this protective effect by taurine underscores the necessity of using the sulfinate form to properly interrogate the role of sulfur oxidation state in mediating biological protection against nitrosative stress [3]. Substitution with the more common taurine would yield false-negative results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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